5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Drug Discovery Medicinal Chemistry ADME/PK

Researchers seeking a metabolically stable pyrazole scaffold with a regioselective diversification handle often face limited options. 5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole solves this by combining a reactive C5-bromine for Suzuki/Buchwald-Hartwig cross-coupling with an N-difluorocyclopropyl group that enhances metabolic stability and modulates lipophilicity/pKa for improved PK profiles. • Enables rapid SAR exploration via Pd-catalyzed cross-coupling at the bromine position • Gem-difluorocyclopropyl moiety improves CNS penetration potential and oxidative stability • Compatible with common oxidants (KMnO₄) and reductants (LiBH₄) for orthogonal transformations

Molecular Formula C6H5BrF2N2
Molecular Weight 223.021
CAS No. 2225144-53-4
Cat. No. B2493506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
CAS2225144-53-4
Molecular FormulaC6H5BrF2N2
Molecular Weight223.021
Structural Identifiers
SMILESC1C(C1(F)F)N2C(=CC=N2)Br
InChIInChI=1S/C6H5BrF2N2/c7-5-1-2-10-11(5)4-3-6(4,8)9/h1-2,4H,3H2
InChIKeyPTCMCILWIOIQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole Overview


5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole (CAS: 2225144-53-4) is a halogenated pyrazole derivative belonging to the class of N‑difluorocyclopropyl‑substituted azoles [1]. Its structure incorporates a 5‑bromo substituent on a pyrazole ring and a 2,2‑difluorocyclopropyl group at the N‑1 position, combining a reactive halogen handle for cross‑coupling with the distinctive physicochemical properties of a gem‑difluorocyclopropane moiety [2].

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Key Differentiators


While the pyrazole core is a ubiquitous pharmacophore, the specific combination of a 5‑bromo substituent and a 2,2‑difluorocyclopropyl N‑substituent in this compound creates a unique profile that cannot be replicated by simple analogs. The bromine atom at the C‑5 position provides a versatile handle for regioselective functionalization via cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) that is not present in the parent 1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole . Conversely, the gem‑difluorocyclopropyl group imparts a significant increase in metabolic stability and a modulation of lipophilicity and pKa compared to non‑fluorinated cyclopropyl or simple alkyl substituents, a property well‑documented for this class of fluorinated cyclopropanes [1]. Therefore, substituting this compound with a non‑brominated analog forfeits the key synthetic entry point, while using a non‑fluorinated or differently substituted analog sacrifices the distinct physicochemical advantages that influence in vivo pharmacokinetics and target engagement.

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Quantitative Evidence


Metabolic Stability Enhancement

The gem‑difluorocyclopropane moiety is known to significantly enhance metabolic stability by blocking oxidative metabolism at the cyclopropane ring. In a class‑level analysis of fluorinated cyclopropanes, the half‑life in human liver microsomes was increased by an average of 3.7‑fold (n=12) compared to matched, non‑fluorinated cyclopropyl analogs [1]. While specific data for this exact compound is not yet published, this class‑level inference strongly supports the expectation that 5‑Bromo‑1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole will exhibit a similar enhancement in metabolic stability relative to its non‑fluorinated counterpart, 5‑bromo‑1‑cyclopropyl‑1H‑pyrazole.

Drug Discovery Medicinal Chemistry ADME/PK

pKa Modulation

The electron‑withdrawing nature of the gem‑difluoro group reduces the basicity of the adjacent pyrazole nitrogen. In a study of structurally related N‑difluorocyclopropyl‑1,2,3‑triazoles, the pKa of the conjugate acid was decreased by 1.2‑1.5 units compared to the non‑fluorinated cyclopropyl analog [1]. This pKa shift is critical for modulating the ionization state of the molecule at physiological pH, which directly impacts membrane permeability and off‑target binding (e.g., to hERG). Although a direct pKa measurement for 5‑Bromo‑1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole is not available, this class‑level inference indicates a similar pKa reduction compared to 5‑bromo‑1‑cyclopropyl‑1H‑pyrazole.

Physicochemical Property Optimization Medicinal Chemistry

Lipophilicity (LogP) Modulation

The gem‑difluorocyclopropane group modestly increases lipophilicity compared to its non‑fluorinated analog, but less so than a simple trifluoromethyl or larger alkyl group. In a matched molecular pair analysis of fluorinated cyclopropanes, the calculated LogP for N‑difluorocyclopropyl‑substituted heterocycles was, on average, 0.8‑1.0 units higher than the non‑fluorinated cyclopropyl analog, but 0.5‑0.7 units lower than the corresponding trifluoromethyl analog [1]. This places the target compound in a 'sweet spot' for balancing potency and ADME properties.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Versatility

The presence of the 5‑bromo substituent provides a direct and versatile entry point for late‑stage diversification via palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Sonogashira). In contrast, the non‑brominated analog, 1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole (CAS: 2155856‑09‑8), lacks this reactive handle and requires a more complex, less regioselective functionalization strategy (e.g., directed ortho‑metalation) [1]. The synthetic utility of the N‑difluorocyclopropylpyrazole scaffold under cross‑coupling conditions has been explicitly demonstrated for related brominated derivatives [1].

Synthetic Chemistry Cross‑Coupling Building Blocks

Reagent Compatibility

The N‑difluorocyclopropylpyrazole core exhibits a well‑defined and advantageous compatibility profile with common synthetic reagents, which is essential for multi‑step synthesis planning. Specifically, the moiety tolerates nitrating mixture, bromine, aqueous acids and alkali, KMnO₄, LiBH₄, and Pd⁰ complexes, but is unstable towards AlCl₃, catalytic hydrogenation, and lithiation conditions [1]. This profile is a direct characteristic of the difluorocyclopropyl group and differentiates it from non‑fluorinated cyclopropyl analogs, which are generally stable to AlCl₃ and hydrogenation but can be prone to ring‑opening under strong acid or oxidative conditions.

Synthetic Methodology Reagent Compatibility Process Chemistry

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Validated Applications


Kinase Inhibitor Lead Optimization

The combination of a metabolically stable, lipophilicity‑modulating N‑difluorocyclopropyl group and a reactive bromine handle for diversification makes this compound an ideal advanced intermediate for generating focused libraries of pyrazole‑based kinase inhibitors or anti‑inflammatory agents [1]. The predicted enhanced metabolic stability and pKa modulation (Section 3) are directly relevant for improving the PK profile of lead candidates, while the bromine enables rapid SAR exploration via Suzuki coupling to introduce diverse aryl/heteroaryl groups.

Agrochemical Lead Generation

The pyrazole core is a privileged scaffold in agrochemicals, and the difluorocyclopropyl group is a recognized motif in modern fungicides and herbicides [2]. This compound serves as a versatile building block for synthesizing novel pyrazole carboxamides and other agrochemical candidates. The established reagent compatibility profile (Section 3) and the ability to further functionalize the bromine atom make it a cost‑effective and efficient starting point for agrochemical discovery programs targeting crop protection.

Chemical Probe Synthesis

The combination of a well‑defined reagent compatibility profile (Section 3) and a reactive bromine handle makes this compound an excellent choice for synthesizing chemical probes. Researchers can reliably install the N‑difluorocyclopropylpyrazole scaffold into larger, functionalized molecules using standard cross‑coupling reactions, and then leverage the known stability to oxidants (KMnO₄) and reductants (LiBH₄) for subsequent orthogonal transformations [3]. This predictable reactivity minimizes synthetic risk when preparing complex tool compounds for target validation.

CNS-Penetrant Scaffold Design

The predicted moderate increase in lipophilicity and reduction in pKa conferred by the difluorocyclopropyl group (Section 3) are favorable physicochemical properties for achieving central nervous system (CNS) penetration [4]. This compound is therefore a strategic choice for medicinal chemists designing pyrazole‑containing leads for neurological or psychiatric indications, where balancing passive permeability and metabolic stability is paramount.

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